molecular formula C8H10FNO B2745867 4-Ethoxy-3-fluoroaniline CAS No. 399-39-3

4-Ethoxy-3-fluoroaniline

Cat. No.: B2745867
CAS No.: 399-39-3
M. Wt: 155.172
InChI Key: ASLWQZGYKULGPD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoroaniline is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups at the 4th and 3rd positions, respectively. This compound is used in various chemical syntheses and has applications in research and industry.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds.

Pharmacokinetics

Its physical properties such as boiling point (~2585° C at 760 mmHg), density (~11 g/mL), and refractive index (n 20D 153) are predicted . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in proteomics research , it may have diverse effects on cellular proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-fluoroaniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 4-ethoxyaniline with a fluorinating agent. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-fluoroaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals

Properties

IUPAC Name

4-ethoxy-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWQZGYKULGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-fluorophenol (2.15 g, 16.9 mmol) in dry DMF (60 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer was added Cs2CO3 (10.6 g, 25.4 mmol) and the mixture was stirred for 10 min at RT before addition of bromoethane (1.5 mL, 20.3 mmol). The reaction mixture was then stirred for 7 h at RT, concentrated to dryness, and the residue was partitioned between CH2Cl2 (100 mL) and water (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 88:12) gave 4-ethoxy-3-fluoroaniline SMA 44094 as a brown oil (480 mg, 18% yield).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Yield
18%

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